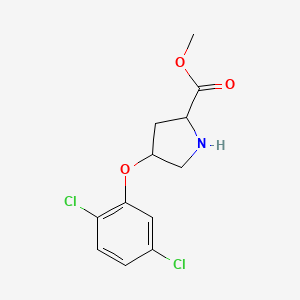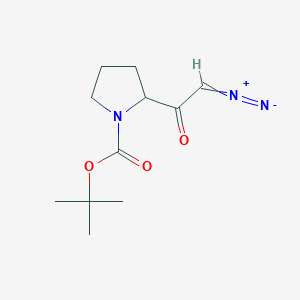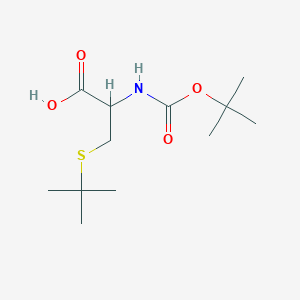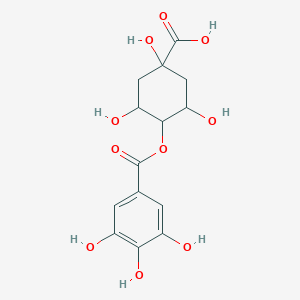
(E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where a benzyl alcohol reacts with the hydroxyl group of the indole under basic conditions.
Bromination: The bromo group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Ethoxy-Oxopropenyl Group: The ethoxy-oxopropenyl group can be introduced through a Claisen condensation reaction, where an ester reacts with an aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The compound can undergo reduction reactions, where the bromo group can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The compound can undergo substitution reactions, where the bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include ammonia (NH3), thiols (RSH), and cyanides (CN-), often in the presence of a base or catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Debrominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids. Its structural features may allow it to bind to specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound may have potential as a lead compound for the development of new therapeutic agents. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (E)-ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate is not well-documented. based on its structural features, it is likely to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Properties
Molecular Formula |
C24H24BrNO5 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]-1-methyl-5-phenylmethoxyindole-3-carboxylate |
InChI |
InChI=1S/C24H24BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3/b12-11+ |
InChI Key |
DIAVNOOCYLDDFL-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)


![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)
![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)


